Makisterone A

Description

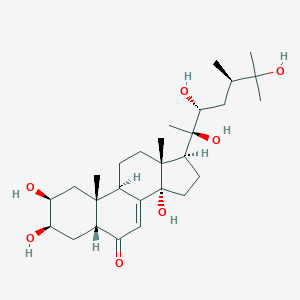

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O7/c1-15(24(2,3)33)11-23(32)27(6,34)22-8-10-28(35)17-12-19(29)18-13-20(30)21(31)14-25(18,4)16(17)7-9-26(22,28)5/h12,15-16,18,20-23,30-35H,7-11,13-14H2,1-6H3/t15-,16+,18+,20-,21+,22+,23-,25-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRBORPEVKCEQD-JMQWOFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904196 | |

| Record name | Makisteron A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20137-14-8 | |

| Record name | Makisterone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20137-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Makisteron A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Makisteron A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the chemical structure of Makisterone A

Makisterone A is a naturally occurring ecdysteroid, a class of steroid hormones that play a crucial role in the molting and metamorphosis of arthropods.[1] As a 28-carbon moulting hormone, it has been identified as a major ecdysteroid in various insects, including the honey bee (Apis mellifera) and the milkweed bug (Oncopeltus fasciatus).[2][3] Beyond its role in insect physiology, recent research has indicated its potential therapeutic applications, particularly in attenuating experimental cholestasis through the activation of the farnesoid X receptor (FXR).[4] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a polyhydroxylated steroid characterized by an ergostane skeleton.[5] Its systematic IUPAC name is (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one. The molecule features a C-24 alkyl substituent on its side chain, a distinguishing feature for an insect molting hormone.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₄₆O₇ | |

| Molecular Weight | 494.66 g/mol | |

| CAS Number | 20137-14-8 | |

| Appearance | White to off-white solid | |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO, Ethanol, Methanol, Acetic Acid. Sparingly soluble in chloroform. Insoluble in water. | |

| InChI Key | IJRBORPEVKCEQD-JMQWOFAPSA-N |

Biological Activity and Signaling Pathways

This compound's primary biological function is as an agonist for the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR). This binding event initiates a signaling cascade that leads to the expression of genes responsible for molting and metamorphosis.

More recently, this compound has been identified as an activator of the farnesoid X receptor (FXR), a key regulator of bile acid metabolism. This finding suggests a potential therapeutic role for this compound in liver diseases such as cholestasis.

Figure 1: Ecdysone Receptor Signaling Pathway of this compound.

Figure 2: Experimental Workflow for Farnesoid X Receptor Activation.

Experimental Protocols

Isolation and Characterization of this compound from Taxus cuspidata

The following protocol is a summary of the methodology used for the isolation and identification of this compound from the yew, Taxus cuspidata.

-

Extraction:

-

Freshly chopped needles and twigs of Taxus cuspidata (2 kg) are stirred overnight in 8 L of distilled water.

-

The solid material is filtered out, resuspended in distilled water for 4 hours, and refiltered.

-

The aqueous extracts are combined.

-

-

Initial Purification:

-

The aqueous extract is passed through a column of Amberlite XAD-2 resin.

-

The column is washed with distilled water to remove impurities.

-

The ecdysteroids are eluted with 70% isopropanol followed by 100% isopropanol.

-

-

Solvent Partitioning and Chromatography:

-

The isopropanol eluate is concentrated and partitioned between hexane and a 2:2:1 mixture of isopropanol, water, and chloroform.

-

The chloroform-isopropanol phase containing the ecdysteroids is subjected to dry column chromatography on alumina.

-

Fractions are eluted with a 1:1 mixture of chloroform and ethanol.

-

-

Final Purification:

-

The ecdysteroid-containing fractions are further purified by column chromatography on Porasil A (60Å) using a 4:1 chloroform-ethanol solvent system.

-

This step yields crystalline this compound.

-

-

Characterization:

-

The identity and purity of the isolated this compound are confirmed by comparing its melting point, liquid chromatography retention times, gas chromatography of the trimethylsilyl ether derivative, mass spectrometry, and nuclear magnetic resonance (NMR) spectrometry with an authentic standard.

-

In Vitro Farnesoid X Receptor (FXR) Activation Assay

This protocol describes a general method for assessing the activation of FXR by this compound in a cellular context, based on established methodologies for nuclear receptor assays.

-

Cell Culture and Transfection:

-

Human liver cancer cells (e.g., HepG2) are cultured in appropriate media.

-

Cells are transiently co-transfected with a plasmid containing the full-length human FXR gene and a reporter plasmid containing an FXR response element (e.g., from the BSEP promoter) linked to a luciferase reporter gene. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After transfection, the cells are treated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or a known FXR agonist (e.g., GW4064) as a positive control. A vehicle control (DMSO) is also included.

-

-

Luciferase Assay:

-

Following an incubation period (e.g., 24 hours), the cells are lysed.

-

Luciferase activity in the cell lysates is measured using a luminometer.

-

β-galactosidase activity is also measured to normalize the luciferase readings.

-

-

Data Analysis:

-

The relative luciferase activity is calculated for each treatment condition.

-

The dose-response curve for this compound is plotted to determine its EC₅₀ value (the concentration at which 50% of the maximal response is observed). The efficacy of this compound is determined by comparing its maximal activation to that of the positive control.

-

-

Target Gene Expression Analysis (Optional):

-

In a parallel experiment, HepG2 cells are treated with this compound.

-

RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of known FXR target genes, such as the Bile Salt Export Pump (BSEP) and Small Heterodimer Partner (SHP), to confirm the engagement of the FXR signaling pathway.

-

References

- 1. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound:a 28-carbon hexahydroxy molting hormone from the embryo of the milkweed bug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound attenuates experimental cholestasis by activating the farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C28H46O7 | CID 12312690 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling Makisterone A: A Technical Guide to its Discovery and Isolation in Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Makisterone A, a C28 ecdysteroid, stands as a significant analogue to the more commonly known insect molting hormone, 20-hydroxyecdysone (a C27 ecdysteroid). Its discovery and role as the primary molting hormone in certain insect orders, particularly the Hemiptera (true bugs), have provided valuable insights into the diversity of endocrine signaling in invertebrates. This technical guide offers an in-depth exploration of the discovery, isolation, and biological significance of this compound in insects, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways.

Discovery and Identification

The first identification of this compound as a major ecdysteroid in an insect species was in the large milkweed bug, Oncopeltus fasciatus. Subsequent research has confirmed its prevalence in other true bugs. The identification of this C28 steroid was accomplished through a combination of analytical techniques, primarily mass spectrometry, which allowed for the determination of its molecular weight and structure.[1]

The biosynthesis of this compound is intrinsically linked to the insect's diet. Unlike insects that produce 20-hydroxyecdysone from cholesterol (a C27 sterol), insects utilizing this compound are thought to synthesize it from C28 phytosterols, such as campesterol, obtained from their plant-based diets. This dietary dependence highlights a key physiological divergence among different insect lineages.

Quantitative Data on Ecdysteroid Levels

Precise quantification of ecdysteroids is crucial for understanding their physiological roles. Modern analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have enabled the detection and quantification of this compound and other ecdysteroids at very low concentrations, often in the picogram range, from minimal biological samples such as a single Drosophila pupa.[2] While comprehensive data on the absolute yield of this compound from large-scale insect extractions remains limited in publicly available literature, analytical methods have been developed to quantify endogenous levels in various developmental stages.

Below is a summary of representative data on the biological activity and receptor binding of this compound compared to other ecdysteroids.

| Ecdysteroid | Insect Species | Bioassay/Parameter | Result | Reference |

| This compound | Oncopeltus fasciatus | Molting bioassay | 10 times more active than 20-hydroxyecdysone | [1] |

| This compound | Nezara viridula | Ecdysone Receptor (EcR) Binding Affinity | Similar affinity to 20-hydroxyecdysone | [3] |

| This compound | Liocheles australasiae (Scorpion) | EcR/RXR Complex Binding (IC50) | 0.69 µM | [4] |

| 20-Hydroxyecdysone | Liocheles australasiae (Scorpion) | EcR/RXR Complex Binding (IC50) | 0.05 µM | |

| Ecdysone | Liocheles australasiae (Scorpion) | EcR/RXR Complex Binding (IC50) | 1.9 µM | |

| Ponasterone A | Liocheles australasiae (Scorpion) | EcR/RXR Complex Binding (IC50) | 0.017 µM |

Experimental Protocols

General Protocol for Ecdysteroid Extraction from Insect Tissues

This protocol provides a general framework for the extraction of ecdysteroids, including this compound, from insect tissues. It is a composite of established methodologies and should be optimized for the specific insect species and tissue being investigated.

Materials:

-

Insect tissue (e.g., whole bodies, hemolymph, eggs)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

1-Butanol (or other suitable organic solvent)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or vacuum concentrator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Homogenization: Homogenize fresh or frozen insect tissue in a suitable volume of 70-100% methanol. For small samples, this can be done using a micro-homogenizer.

-

Extraction: Agitate the homogenate for several hours at room temperature or 4°C to ensure thorough extraction.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet cellular debris.

-

Supernatant Collection: Carefully collect the methanol supernatant containing the ecdysteroids.

-

Solvent Partitioning (Optional but Recommended):

-

Add water and an immiscible organic solvent (e.g., 1-butanol) to the methanol extract.

-

Mix vigorously and then separate the phases by centrifugation.

-

The ecdysteroids will partition into the organic phase. Collect this phase. This step helps to remove more polar impurities.

-

-

Solvent Evaporation: Evaporate the solvent from the extract under vacuum using a rotary evaporator or a vacuum concentrator.

-

Solid-Phase Extraction (SPE) for Purification:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Resuspend the dried extract in a small volume of water or a low-percentage methanol solution and load it onto the cartridge.

-

Wash the cartridge with water or a low-percentage methanol solution to remove polar impurities.

-

Elute the ecdysteroids with a higher concentration of methanol (e.g., 70-100%).

-

-

Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the purified ecdysteroid fraction in a suitable solvent for analysis (e.g., methanol or the initial mobile phase for HPLC).

High-Performance Liquid Chromatography (HPLC) for this compound Purification

Further purification and quantification of this compound can be achieved using reversed-phase HPLC.

Instrumentation and Columns:

-

HPLC system with a UV detector or coupled to a mass spectrometer.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

-

A gradient of acetonitrile or methanol in water is typically used. The exact gradient program should be optimized to achieve good separation of this compound from other ecdysteroids and contaminants.

-

For example, a linear gradient from 20% acetonitrile in water to 80% acetonitrile in water over 30 minutes.

Detection:

-

UV detection is commonly performed at around 242 nm, which is the absorption maximum for the α,β-unsaturated ketone chromophore present in ecdysteroids.

-

For more sensitive and specific detection and quantification, HPLC can be coupled with a mass spectrometer (LC-MS/MS).

Analytical Identification of this compound

-

High-Performance Liquid Chromatography (HPLC): The retention time of the isolated compound is compared to that of an authentic this compound standard.

-

Mass Spectrometry (MS): The mass spectrum of the isolated compound is analyzed to determine its molecular weight and fragmentation pattern, which should match that of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, 1H and 13C NMR spectra are acquired and compared to published data for this compound.

Signaling Pathway of this compound

Like other ecdysteroids, this compound exerts its biological effects by binding to a nuclear receptor complex. This complex is a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), a homolog of the vertebrate Retinoid X Receptor (RXR).

Binding of this compound to the EcR/USP heterodimer initiates a signaling cascade that leads to changes in gene expression. This complex binds to specific DNA sequences called Ecdysone Response Elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription. This, in turn, orchestrates the complex physiological processes of molting and metamorphosis.

Studies on the ecdysone receptor from the pentatomorphan bug, Nezara viridula, have shown that it binds both this compound and 20-hydroxyecdysone with similar high affinities. This suggests that for some insects, the receptor has evolved to accommodate different C27 and C28 ecdysteroids. However, further research is needed to determine if there are subtle differences in the downstream signaling events or target gene activation profiles triggered by these two ecdysteroids.

Visualizations

Caption: Experimental workflow for the isolation and purification of this compound from insects.

Caption: Simplified signaling pathway of this compound in an insect cell.

Conclusion

The discovery and study of this compound have broadened our understanding of insect endocrinology, demonstrating that the ecdysteroid signaling system is more diverse than previously thought. The reliance on dietary phytosterols for the biosynthesis of this C28 ecdysteroid underscores the intricate relationship between insect physiology and their ecological niche. For researchers in drug development, the ecdysone receptor remains a prime target for the development of novel and specific insecticides. Understanding the nuances of ligand binding, including the activity of this compound, can inform the design of more effective and selective pest control agents. Further research into the comparative signaling of this compound and 20-hydroxyecdysone will likely reveal more subtle, yet important, aspects of their regulatory roles in insect development and reproduction.

References

- 1. A simple, robust and semi-automated parasite egg isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. LC/MS/MS identification of 20-hydroxyecdysone in a scorpion (Liocheles australasiae) and its binding affinity to in vitro-translated molting hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Makisterone A: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Makisterone A is a C28-ecdysteroid, a member of a class of polyhydroxylated steroids that play a crucial role as molting hormones in arthropods. It is also found in a variety of plant species, where it is believed to function as a phytoecdysteroid, providing defense against insect herbivores. This technical guide provides an in-depth overview of the natural sources of this compound, its occurrence in both the plant and animal kingdoms, and detailed methodologies for its extraction, isolation, and analysis. The information is presented to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this bioactive compound.

Natural Sources and Occurrence of this compound

This compound has been identified in a diverse range of biological sources, spanning both the plant and insect kingdoms. In plants, it acts as a secondary metabolite, while in many insects, it is a primary developmental hormone.

Occurrence in Plants (Phytoecdysteroids)

Phytoecdysteroids are ecdysteroid analogs produced by plants, likely as a defense mechanism against phytophagous insects.[1][2] When ingested by susceptible insects, these compounds can disrupt the molting process, leading to developmental abnormalities and mortality. This compound has been isolated from several plant species.

One of the earliest discoveries of this compound in plants was from the leaves of Podocarpus macrophyllus, where it was found alongside other phytoecdysteroids.[3] It has also been identified as a minor component in the needles and twigs of the yew, Taxus cuspidata.[4][5] More recently, it has been reported in Chenopodium quinoa. There are also indications of its presence in common wheat (Triticum aestivum) and certain species within the Solanaceae family. Commercial extracts of Cyanotis arachnoidea are known to be a rich source of various ecdysteroids and may contain this compound or its derivatives.

Occurrence in Insects (Zooecdysteroids)

In the animal kingdom, this compound is a significant molting hormone (zooecdysteroid) for a number of insect species. It is particularly prominent in the order Hemiptera (true bugs), especially within the infraorder Pentatomomorpha. For instance, it has been identified as the major ecdysteroid in the large milkweed bug, Oncopeltus fasciatus.

This compound also serves as the major free pupal ecdysteroid in the honey bee, Apis mellifera. Furthermore, evidence suggests its presence and potential role as a molting hormone in the larvae of the fruit fly, Drosophila melanogaster. For insects that are unable to dealkylate C28 and C29 phytosterols from their diet to produce the more common C27 ecdysteroid, 20-hydroxyecdysone, they instead utilize these plant-derived sterols to synthesize alkylated ecdysteroids like this compound.

Quantitative Data on this compound Occurrence

Quantitative data on the concentration of this compound in natural sources is limited and can vary depending on the species, developmental stage, and environmental conditions. The following table summarizes the available quantitative information.

| Biological Source | Tissue/Developmental Stage | Reported Concentration/Yield | Reference |

| Podocarpus macrophyllus | Dry Leaves | 0.001% | |

| Taxus cuspidata | Needles and Twigs | Minor Component | |

| Oncopeltus fasciatus | Last-stage Larvae | Major Ecdysteroid | |

| Apis mellifera | Pupa | Major Free Ecdysteroid |

Experimental Protocols: Extraction, Isolation, and Analysis

The extraction and purification of this compound from natural sources require a multi-step process involving various chromatographic techniques. The analytical methods for its identification and quantification are well-established in the field of natural product chemistry.

Extraction and Isolation from Taxus cuspidata

The following protocol is based on the methodology described for the isolation of this compound from the yew, Taxus cuspidata.

1. Initial Extraction:

- Freshly chopped needles and twigs of Taxus cuspidata are subjected to an exhaustive aqueous extraction.

- The plant material is stirred overnight in distilled water, followed by filtration. The process is repeated to ensure maximum extraction of water-soluble components, including ecdysteroids.

2. Reversed-Phase Adsorption Chromatography:

- The combined clear aqueous extract is passed through a column packed with Amberlite XAD-2 resin.

- The ecdysteroids are adsorbed onto the resin, while more polar impurities are washed away.

- The adsorbed compounds are then eluted from the resin.

3. Solvent Partitioning:

- A solvent-solvent partition is performed to further purify the ecdysteroid-containing fraction.

4. Dry Column Chromatography:

- The partially purified extract is subjected to dry column chromatography for further separation.

5. Adsorptive Liquid Chromatography:

- The fractions containing ecdysteroids are further purified using an adsorptive Porasil A (60) column.

6. Recycle Chromatography:

- Final purification of this compound is achieved through recycle chromatography, which allows for the separation of closely related compounds.

Analytical Methods for Identification and Quantification

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the separation and purification of this compound from complex mixtures. Both normal-phase and reversed-phase chromatography can be employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, this compound is first derivatized to its trimethylsilyl (TMS) ether to increase its volatility. GC-MS provides information on the retention time and a characteristic mass fragmentation pattern for identification.

-

Nuclear Magnetic Resonance (NMR) Spectrometry: NMR spectroscopy (¹H and ¹³C) is crucial for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

-

Radioimmunoassay (RIA): RIA is a highly sensitive technique used for the detection and quantification of ecdysteroids, including this compound, in biological samples, particularly from insects.

Signaling Pathways and Logical Relationships

Biosynthesis of this compound in Insects

In insects that rely on dietary phytosterols, the biosynthesis of this compound is a critical process for development. The pathway is initiated from a C28 sterol, such as campesterol, obtained from the diet. The ring gland in Drosophila has been shown to secrete 20-deoxythis compound, a precursor to this compound.

Caption: Simplified biosynthetic pathway of this compound in insects.

General Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and identification of this compound from a natural source.

Caption: General experimental workflow for this compound analysis.

References

- 1. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. columbia.edu [columbia.edu]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. This compound | C28H46O7 | CID 12312690 - PubChem [pubchem.ncbi.nlm.nih.gov]

Makisterone A as a Phytoecdysteroid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Makisterone A is a C28 polyhydroxylated phytosteroid, a member of the ecdysteroid class of secondary metabolites found in a variety of plant species.[1][2][3] Plants synthesize these compounds, structurally analogous to insect molting hormones, primarily as a defense mechanism against phytophagous insects and other pests.[1][4] When ingested by susceptible insects, this compound can disrupt the molting process, leading to developmental abnormalities, feeding deterrence, and mortality. Its presence has been confirmed in several plant families, including the Amaranthaceae and Asteraceae. Due to its potent biological activity, this compound and other phytoecdysteroids are of significant interest for their potential applications in agriculture (as biopesticides) and medicine. This document provides a comprehensive technical overview of this compound, including its distribution in the plant kingdom, quantitative data, its proposed signaling role in plant defense, and detailed experimental protocols for its extraction, analysis, and bioactivity assessment.

Introduction to this compound

This compound is a C28 ecdysteroid, distinguishing it from the more common C27 ecdysteroids like 20-hydroxyecdysone (20E) by an additional methyl group at the C-24 position. Phytoecdysteroids are plant-synthesized compounds that mimic arthropod molting hormones (zooecdysteroids). This molecular mimicry forms the basis of their defensive function, acting as potent endocrine disruptors for herbivorous insects. While over 500 phytoecdysteroids have been identified from more than 100 plant families, this compound is a significant, albeit less ubiquitous, member of this class.

Chemical Structure:

-

Systematic Name: (2β,3β,5β,22R,24R)-2,3,14,20,22,25-Hexahydroxyergost-7-en-6-one

-

Molecular Formula: C₂₈H₄₆O₇

-

Molar Mass: 494.66 g/mol

Occurrence and Quantitative Data

This compound is found across various plant taxa, often co-occurring with other phytoecdysteroids. Its concentration can vary significantly based on the plant species, tissue type, developmental stage, and environmental conditions.

Table 1: Quantitative Analysis of this compound in Various Plant Species

| Plant Species | Family | Plant Part | This compound Concentration (µg/g dry weight) | Other Major Ecdysteroids Present | Reference(s) |

| Chenopodium quinoa (Quinoa) | Amaranthaceae | Seeds | 3 - 9 | 20-Hydroxyecdysone (major, ~30 µg/g), 24-epi-makisterone A, 24(28)-dehydrothis compound | |

| Spinacia oleracea (Spinach) | Amaranthaceae | Leaves | 2.18 - 67.2 | 20-Hydroxyecdysone (major, 0.52–428 µg/g) | |

| Serratula coronata | Asteraceae | Aerial Parts | Minor Component | 20-Hydroxyecdysone (major, up to 1.5% of dry weight), Ecdysone, Inokosterone, Polypodine B | |

| Taxus cuspidata | Taxaceae | Not Specified | Reported Presence | Not Specified |

Biological Role and Signaling in Plants

Primary Role: Defense Against Herbivores

The principal function of this compound in plants is defensive. It protects the plant from insect and nematode predation through several mechanisms:

-

Molting Disruption: As an ecdysone analog, it causes premature and incomplete molting in insect larvae, which is often lethal.

-

Antifeedant Properties: Its presence can deter insects from feeding on the plant tissue.

-

Growth Disruption: Ingestion can lead to significant reductions in protein content and inhibition of digestive enzymes like alpha-amylase in insects.

-

Nematicidal Activity: Phytoecdysteroids have been shown to protect plants against parasitic nematodes by impairing their development and reducing invasion.

Hypothesized Defense Signaling Pathway

While a specific signal transduction pathway for this compound within the plant cell has not been elucidated, evidence suggests its production is integrated with the plant's broader defense signaling network, particularly the jasmonate pathway. Herbivore attack or mechanical wounding triggers the synthesis of jasmonic acid (JA), a key signaling molecule in plant defense. JA, in turn, activates transcription factors that upregulate the expression of genes in the mevalonate pathway, which is responsible for synthesizing phytoecdysteroids.

The following diagram illustrates a hypothesized pathway for phytoecdysteroid-mediated defense.

Comparison with Brassinosteroid Signaling

This compound is structurally similar to brassinosteroids (BRs), a class of endogenous plant steroid hormones that regulate growth and development. However, their signaling pathways are distinct and highly specific due to receptor selectivity; BR receptors do not recognize ecdysteroids, preventing interference. Understanding the BR pathway provides a valuable framework for appreciating steroid signaling in plants. The BR signal is perceived by the cell-surface receptor kinase BRI1 and its co-receptor BAK1, initiating a phosphorylation cascade that ultimately inactivates the kinase BIN2. This allows the unphosphorylated transcription factors BZR1 and BES1 to enter the nucleus and regulate the expression of BR-responsive genes.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Plant Tissue

This protocol details a standard method for the extraction and analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Methodology Workflow Diagram

Detailed Steps:

-

Sample Preparation:

-

Weigh approximately 50-100 mg of fresh plant tissue (or 10-20 mg of lyophilized, dried tissue).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill.

-

-

Extraction:

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add 1.0 mL of pre-chilled 80% methanol (HPLC grade) containing a known concentration of an appropriate internal standard (e.g., a deuterated ecdysteroid analog).

-

Vortex vigorously for 1 minute, followed by sonication in an ice bath for 15 minutes to ensure thorough extraction.

-

Agitate on a shaker at 4°C for 30 minutes.

-

-

Purification:

-

Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (the crude extract) to a new tube.

-

For cleaner samples, perform a Solid-Phase Extraction (SPE) step.

-

Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.

-

Load the crude extract onto the cartridge.

-

Wash with 1 mL of 10% methanol in water to remove highly polar impurities.

-

Elute this compound with 1 mL of 100% methanol.

-

-

-

Concentration and Reconstitution:

-

Evaporate the purified eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for HPLC analysis (e.g., 25% acetonitrile in water).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

-

Protocol 2: Insect Dietary Bioassay for Activity Assessment

This protocol assesses the effect of this compound on the development of a model insect pest, such as the red flour beetle (Tribolium castaneum).

Methodology Workflow Diagram

Detailed Steps:

-

Diet Preparation:

-

Prepare a standard artificial diet for the test insect (e.g., whole wheat flour with 5% yeast extract for T. castaneum).

-

Prepare a stock solution of this compound in ethanol.

-

Create a series of treatment diets by thoroughly mixing the this compound stock solution into the diet to achieve final concentrations (e.g., 10, 50, 100, 300, 600 ppm).

-

Prepare a control diet by adding the same volume of ethanol (solvent only) to the diet material.

-

Allow the solvent to evaporate completely from all diets in a fume hood.

-

-

Insect Exposure:

-

Use synchronized larvae of a specific age or instar for the assay.

-

Aliquot a standard amount of the control and each treatment diet into separate petri dishes or wells of a multi-well plate.

-

Introduce a set number of larvae (e.g., 20-30) into each replicate. Use at least 3-5 replicates per treatment and control.

-

-

Incubation and Monitoring:

-

Maintain the bioassays under controlled environmental conditions (e.g., 28°C, 70% relative humidity, constant darkness).

-

Monitor the larvae daily. Record the number of dead larvae and the number of larvae that have successfully pupated. Remove dead individuals to prevent cannibalism or disease.

-

-

Data Analysis:

-

Continue the experiment until all individuals in the control group have either pupated or emerged as adults.

-

Calculate the cumulative mortality rate for each concentration. Probit analysis can be used to determine the LC₅₀ (lethal concentration to kill 50% of the population).

-

Calculate the percentage of pupation and adult emergence at each concentration and compare it to the control to assess developmental inhibition.

-

Conclusion and Future Directions

This compound is a potent phytoecdysteroid that plays a crucial role in the chemical defense strategies of various plants. Its ability to disrupt insect endocrine systems makes it a valuable candidate for the development of novel biopesticides. For researchers and drug development professionals, its structural similarity to other steroids and its specific biological activity offer opportunities for exploring its potential in other domains. Future research should focus on elucidating the complete biosynthetic pathway of this compound in plants, identifying the specific transcription factors and environmental cues that regulate its production, and further exploring its spectrum of activity against a wider range of agricultural pests and pathogens. A deeper understanding of its interaction—or lack thereof—with plant steroid hormone pathways will provide critical insights into the co-evolution of plant defense and development.

References

An In-depth Technical Guide to Early Research on Makisterone A in the Milkweed Bug, Oncopeltus fasciatus

Audience: Researchers, scientists, and drug development professionals.

Core Content

Introduction

The large milkweed bug, Oncopeltus fasciatus, has been a significant model organism in the study of insect endocrinology, particularly concerning the roles of ecdysteroids in development and reproduction.[1][2][3][4] Early research on this hemimetabolous insect led to the pivotal discovery that its primary molting hormone is not the archetypal 20-hydroxyecdysone (20E) found in many other insects, but rather Makisterone A, a C28 ecdysteroid with a C-24 alkyl substituent.[5] This finding was significant as it highlighted the diversity of molting hormones in insects and was linked to the inability of Oncopeltus fasciatus to dealkylate phytosterols. This guide provides a comprehensive overview of the foundational research on this compound in O. fasciatus, detailing its physiological role, biosynthesis, and the early experimental work that characterized this unique hormonal system.

Physiological Role of this compound

This compound is the principal ecdysteroid responsible for inducing molting in the larval stages of Oncopeltus fasciatus. It has been identified as the major ecdysteroid in last-stage larvae and is also the predominant ecdysone in the embryos. Bioassays have demonstrated that this compound is significantly more potent than 20-hydroxyecdysone in O. fasciatus. In last-stage larvae, this compound was found to be ten times more active than 20-hydroxyecdysone in inducing molting. Furthermore, in adult females, this compound is about ten times more potent than 20E in stimulating cuticle synthesis and inhibiting vitellogenesis. The administration of an active dose of this compound results in the formation of a new cuticle that is morphologically identical to the old one, although ecdysial contractions do not occur.

During embryogenesis, newly deposited eggs contain maternally derived ecdysteroids, including this compound, ecdysone, and 20-hydroxyecdysone, as well as their conjugates. The titer of ecdysteroids, particularly this compound, increases significantly after blastokinesis, with three distinct peaks that are correlated with embryonic molts, suggesting endogenous synthesis. Exogenous application of this compound to reproducing females has been shown to accelerate early embryonic development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early research on this compound in Oncopeltus fasciatus.

Table 1: Comparative Biological Activity of Ecdysteroids in Last-Stage Larvae

| Ecdysteroid | Relative Activity | Observations |

| This compound | 10x | More active than 20-hydroxyecdysone. |

| 20-hydroxyecdysone | 1x | Base activity level. |

| Ecdysone | Inactive | No activity at doses up to 1 mg/ml. |

Table 2: Effects of Ecdysteroids on Adult Females

| Ecdysteroid | Relative Potency | Physiological Effects |

| This compound | ~10x | Stimulation of cuticle synthesis and inhibition of vitellogenesis. |

| 20-hydroxyecdysone | 1x | Base potency level. |

Table 3: Ecdysteroid Titers During Embryogenesis

| Developmental Stage | Ecdysteroid Profile | Key Events |

| Newly deposited eggs | Contains maternally derived ecdysone, 20-hydroxyecdysone, and this compound (free and conjugated forms). | |

| Post-blastokinesis | Significant increase in ecdysteroid titer, especially this compound. | Three peaks correlating with embryonic molts. |

Experimental Protocols

Extraction and Purification of this compound from Embryos

This protocol is a generalized representation based on common practices in ecdysteroid research from the era.

-

Sample Collection: Collect Oncopeltus fasciatus embryos at a specific developmental stage (e.g., 96 +/- 4 hours old).

-

Homogenization: Homogenize the embryos in a suitable solvent, such as 70% methanol, to extract the ecdysteroids.

-

Centrifugation: Centrifuge the homogenate to pellet solid debris.

-

Supernatant Collection: Collect the supernatant containing the extracted ecdysteroids.

-

Solvent Partitioning: Perform a series of solvent-solvent extractions to partition the ecdysteroids from lipids and other interfering substances. A common scheme involves partitioning between hexane and aqueous methanol.

-

Solid-Phase Extraction (SPE): Further purify the extract using a C18 reverse-phase SPE cartridge to concentrate the ecdysteroids and remove polar impurities.

-

High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC for the final purification and isolation of this compound. Use a gradient of water and acetonitrile as the mobile phase.

-

Fractions Collection: Collect fractions based on the retention time of known ecdysteroid standards.

-

Analysis: Analyze the purified fraction using techniques like mass spectrometry to confirm the identity of this compound.

Molting Hormone Bioassay in Last-Stage Larvae

This protocol is a generalized procedure for assessing the molting activity of ecdysteroids.

-

Insect Rearing: Rear Oncopeltus fasciatus under controlled conditions to obtain synchronized last-instar larvae.

-

Ligature Application: Ligate the larvae behind the prothoracic glands to prevent the release of endogenous molting hormones.

-

Test Compound Injection: Prepare serial dilutions of the test ecdysteroids (this compound, 20-hydroxyecdysone, ecdysone) in a suitable carrier solvent (e.g., 10% ethanol).

-

Injection: Inject a small, fixed volume of the test solution into the ligated larvae. Inject a control group with the carrier solvent only.

-

Observation: Observe the larvae daily for signs of molting, such as apolysis and ecdysis, over a period of several days.

-

Scoring: Score the molting response based on a predefined scale (e.g., percentage of individuals showing a positive molting response).

-

Dose-Response Curve: Plot the percentage of molting against the logarithm of the ecdysteroid dose to generate a dose-response curve and determine the relative activity of each compound.

Signaling Pathways and Experimental Workflows

Ecdysteroid Biosynthesis Pathway

The biosynthesis of ecdysteroids from cholesterol or, in the case of Oncopeltus fasciatus, from plant-derived sterols, involves a series of hydroxylation steps catalyzed by cytochrome P450 enzymes, often referred to as the "Halloween genes". While the complete pathway for this compound synthesis in O. fasciatus is not fully elucidated in the provided search results, a generalized pathway can be inferred. The POU domain transcription factor Ventral veins lacking (Vvl) has been identified as a critical regulator of ecdysone biosynthesis genes in O. fasciatus.

Caption: Generalized ecdysteroid biosynthesis pathway in Oncopeltus fasciatus.

Experimental Workflow for this compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of this compound from Oncopeltus fasciatus.

Caption: Workflow for the identification of this compound.

Conclusion

The early research on this compound in Oncopeltus fasciatus was instrumental in broadening the understanding of insect endocrinology. It established that the C27 ecdysteroid pathway is not universal and that some insect orders utilize alternative, C28 ecdysteroids as their primary molting hormones. This foundational work paved the way for further investigations into the biosynthesis, regulation, and receptor interactions of these unique hormones, providing valuable insights for comparative physiology and the development of insect-specific control agents. The continued study of the this compound system in O. fasciatus promises to yield further knowledge on the evolution of endocrine systems.

References

Unveiling Makisterone A in Apis mellifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification and significance of Makisterone A, a key ecdysteroid, in the European honeybee, Apis mellifera. Drawing upon key scientific literature, this document details the quantitative distribution of this compound across different developmental stages and castes, outlines the experimental protocols for its extraction and analysis, and illustrates its putative signaling pathway.

Quantitative Analysis of this compound

This compound has been identified as a major ecdysteroid in the honeybee, playing a crucial role in the complex processes of metamorphosis and caste differentiation. Its concentration varies significantly throughout the honeybee's life cycle and between queens and workers, reflecting its differential roles in their development.

Hemolymph Ecdysteroid Titers in Larvae and Pupae

Quantitative data from seminal studies by Rachinsky et al. (1990) and Pinto et al. (2002) reveal the dynamic changes in ecdysteroid levels, with this compound being a predominant component, particularly during the prepupal and pupal stages.

Table 1: Peak Ecdysteroid Titers in the Hemolymph of Last Instar Apis mellifera Larvae

| Caste | Developmental Stage | Peak Ecdysteroid Titer (pg 20-hydroxyecdysone equivalents/µl) | Primary Ecdysteroid |

| Queen | Early 5th Instar (spinning larva) | ~400 | This compound |

| Worker | Mid-to-late 5th Instar (spinning larva) | ~250 | This compound |

Source: Adapted from Rachinsky et al., 1990.[1][2]

Table 2: Pupal Ecdysteroid Titers in Apis mellifera

| Caste | Developmental Stage | Peak Ecdysteroid Titer (pg 20-hydroxyecdysone equivalents/µl) | Timing of Peak |

| Queen | Pupa | ~150 | Earlier in development |

| Worker | Pupa | ~150 | Later in development |

Source: Adapted from Pinto et al., 2002.[3]

Experimental Protocols

The identification and quantification of this compound in Apis mellifera necessitate precise and sensitive analytical techniques. The following protocols are synthesized from established methodologies for ecdysteroid analysis in insects.

Extraction of this compound from Hemolymph and Tissues

This protocol outlines the general steps for the extraction of ecdysteroids from honeybee samples for subsequent analysis.

Materials:

-

Apis mellifera larvae, pupae, or adults

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) C18 cartridges

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Sample Collection and Hemogenization: Collect hemolymph by micropuncture or dissect whole bodies or specific tissues (e.g., ovaries, fat body) on ice. Homogenize tissue samples in 70% methanol.

-

Protein Precipitation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to precipitate proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the ecdysteroids.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the ecdysteroids with a high-percentage methanol solution (e.g., 80-100% methanol).

-

-

Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for HPLC-MS/MS analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS provides a highly sensitive and specific method for the quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to achieve separation.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

-

This compound Precursor Ion (m/z): [M+H]+

-

This compound Product Ions (m/z): Specific fragment ions resulting from collision-induced dissociation.

-

-

Data Analysis: Quantify this compound by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Signaling Pathways and Biosynthesis

Generalized Ecdysteroid Signaling Pathway

While a specific signaling pathway for this compound in Apis mellifera has not been fully elucidated, it is presumed to follow the general mechanism of ecdysteroid action in insects. This involves the binding of the hormone to a nuclear receptor complex, leading to the regulation of gene expression.

Caption: Generalized ecdysteroid signaling pathway in an insect target cell.

Experimental Workflow for this compound Identification

The process of identifying and quantifying this compound in Apis mellifera follows a structured experimental workflow, from sample collection to data analysis.

Caption: Experimental workflow for the identification of this compound.

Biosynthesis of this compound

Apis mellifera, like other Hymenoptera, is unable to dealkylate common plant sterols (phytosterols) to produce cholesterol, the precursor for 20-hydroxyecdysone. Instead, they utilize a different biosynthetic pathway, converting dietary campesterol into this compound.[4]

Caption: Simplified biosynthetic pathway of this compound from campesterol.

Conclusion

The identification and quantification of this compound in Apis mellifera have provided significant insights into the endocrine regulation of development and caste differentiation in this socially complex insect. The methodologies outlined in this guide offer a robust framework for researchers to further investigate the precise roles of this and other ecdysteroids in honeybee biology. Future research focusing on the specific enzymes involved in the this compound biosynthetic pathway and the downstream targets of its signaling cascade will be crucial for a complete understanding of its function and for potential applications in apiculture and pest management.

References

- 1. Caste and metamorphosis: hemolymph titers of juvenile hormone and ecdysteroids in last instar honeybee larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ecdysteroid titers in pupae of highly social bees relate to distinct modes of caste development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avocadosource.com [avocadosource.com]

The Biological Activity of Makisterone A in Drosophila melanogaster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of Makisterone A in the model organism Drosophila melanogaster. While 20-hydroxyecdysone (20E) is widely recognized as the principal insect molting hormone, this document elucidates the significant role of this compound, a C28 ecdysteroid, as a functional alternative. This guide details its biosynthesis, signaling pathway, comparative activity with 20E, and presents relevant experimental protocols and quantitative data. The information herein is intended to support further research into ecdysteroid signaling and the development of novel insect-specific molecular tools and pest control agents.

Introduction

Ecdysteroids are a class of steroid hormones that are crucial for insect development, particularly in orchestrating molting and metamorphosis. In Drosophila melanogaster, the most studied ecdysteroid is the C27 compound, 20-hydroxyecdysone (20E). However, Drosophila and other phytophagous insects can also utilize dietary C28 and C29 sterols to produce C28 and C29 ecdysteroids.[1] this compound is a C28 ecdysteroid that has been identified as a functional molting hormone in Drosophila.[2][3] Its production is contingent on the sterol composition of the diet, highlighting the metabolic flexibility of this model organism.[2][3] This guide explores the known biological functions of this compound, its interaction with the ecdysone signaling pathway, and provides technical information for its study.

Biosynthesis of this compound

The biosynthesis of this compound in Drosophila is dependent on the availability of C28 phytosterols, such as campesterol, in the diet. The pathway largely mirrors that of 20E, utilizing a suite of cytochrome P450 enzymes encoded by the "Halloween" genes. The key distinction lies in the substrate sterol.

The process begins with the conversion of a dietary C28 sterol in the prothoracic gland (or ring gland in larval Drosophila). This gland secretes 20-deoxythis compound, the immediate precursor to this compound. This precursor is then released into the hemolymph and subsequently hydroxylated at the C-20 position in peripheral tissues, such as the fat body, to yield the biologically active this compound.

Signaling Pathway

This compound exerts its biological effects through the canonical ecdysone signaling pathway. This pathway is initiated by the binding of the ecdysteroid to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). Upon ligand binding, the EcR/USP complex undergoes a conformational change, binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, and recruits transcriptional coactivators to initiate gene expression.

This leads to a transcriptional cascade, starting with the activation of a small set of "primary response genes," which include transcription factors such as Broad-Complex (Br-C), Ecdysone-induced protein 74 (E74), and Ecdysone-induced protein 75 (E75). These primary response genes, in turn, regulate the expression of a larger set of "late genes" that execute the developmental programs of molting and metamorphosis. Studies on Drosophila imaginal disc cell lines have shown that this compound induces similar morphological changes as 20E and that cell lines resistant to 20E are also resistant to this compound, providing strong evidence that both hormones act through the same receptor complex.

Quantitative Data and Biological Activity

| Compound | Cell Line | Observed Effect | Relative Potency | Reference |

| 20-Hydroxyecdysone | C18+ | Inhibition of cell proliferation, morphological changes (elongation and aggregation) | Baseline | |

| This compound | C18+ | Inhibition of cell proliferation, morphological changes (elongation and aggregation) | Similar effects to 20E, but at different concentrations (implying different potency) | |

| 20-Hydroxyecdysone | C18R | No significant effect on cell proliferation or morphology | - | |

| This compound | C18R | No significant effect on cell proliferation or morphology | - |

Table 1: Comparative Biological Activity of Ecdysteroids on Drosophila Imaginal Disc Cell Lines.

Experimental Protocols

Competitive Radioligand Binding Assay for Ecdysone Receptor

This protocol is a representative method for determining the binding affinity of this compound to the Drosophila EcR/USP heterodimer. It is adapted from general radioligand binding assay protocols.

Objective: To determine the inhibitory constant (Ki) of this compound for the Drosophila ecdysone receptor.

Materials:

-

Source of Drosophila EcR/USP heterodimer (e.g., nuclear extract from a cell line overexpressing the receptors).

-

Radiolabeled ecdysteroid, typically [³H]Ponasterone A (a high-affinity ligand for EcR).

-

Unlabeled this compound and 20-Hydroxyecdysone (for comparison).

-

Binding buffer (e.g., Tris-HCl buffer with appropriate salts and protease inhibitors).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI).

-

Vacuum filtration manifold.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Receptor Preparation: Prepare nuclear extracts from Drosophila cells (e.g., S2 or Kc cells) transfected to express EcR and USP. Determine the protein concentration of the extract.

-

Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competitive binding.

-

Total Binding: Receptor extract + [³H]Ponasterone A + binding buffer.

-

Non-specific Binding: Receptor extract + [³H]Ponasterone A + a high concentration of unlabeled 20-Hydroxyecdysone (to saturate all specific binding sites).

-

Competitive Binding: Receptor extract + [³H]Ponasterone A + varying concentrations of unlabeled this compound.

-

-

Incubation: Incubate the plates at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Reporter Gene Assay for Ecdysone Signaling

Objective: To quantify the transcriptional activity induced by this compound through the ecdysone receptor.

Materials:

-

Drosophila cell line (e.g., S2 cells).

-

Expression plasmids for Drosophila EcR and USP.

-

Reporter plasmid containing a luciferase or fluorescent protein gene under the control of multiple copies of an EcRE.

-

Transfection reagent.

-

Cell culture medium.

-

This compound and 20-Hydroxyecdysone.

-

Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Luminometer or fluorometer.

Procedure:

-

Cell Culture and Transfection: Culture Drosophila S2 cells to the appropriate confluency. Co-transfect the cells with the EcR, USP, and EcRE-reporter plasmids.

-

Hormone Treatment: After allowing time for plasmid expression (e.g., 24-48 hours), treat the transfected cells with a range of concentrations of this compound or 20-Hydroxyecdysone. Include a vehicle-only control.

-

Incubation: Incubate the cells with the hormones for a period sufficient to induce reporter gene expression (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells and then lyse them using a suitable lysis buffer.

-

Reporter Assay: Measure the activity of the reporter protein in the cell lysates. For a luciferase reporter, add the luciferin substrate and measure the resulting luminescence with a luminometer.

-

Data Analysis:

-

Normalize the reporter activity to a co-transfected control plasmid or to the total protein concentration in the lysate.

-

Plot the normalized reporter activity against the logarithm of the hormone concentration.

-

Fit the data to a dose-response curve to determine the EC50 value (the concentration of the hormone that produces 50% of the maximal response).

-

Conclusion

This compound is a physiologically relevant ecdysteroid in Drosophila melanogaster that functions as a molting hormone, particularly when the diet is rich in C28 phytosterols. It activates the same canonical ecdysone signaling pathway as 20-hydroxyecdysone, acting through the EcR/USP nuclear receptor heterodimer to initiate a transcriptional cascade that controls development. While direct quantitative comparisons of receptor binding affinity in Drosophila are lacking, evidence from cell-based assays indicates that it elicits a similar biological response to 20E. The experimental protocols provided in this guide offer a framework for further quantitative characterization of this compound's activity and for exploring the nuances of the ecdysteroid signaling system. A deeper understanding of this compound and its role in Drosophila will not only enhance our knowledge of insect endocrinology but may also open new avenues for the development of species-specific pest management strategies.

References

- 1. The effects of several ecdysteroids and ecdysteroid agonists on two Drosophila imaginal disc cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of several ecdysteroids and ecdysteroid agonists on two Drosophila imaginal disc cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The response of Drosophila imaginal disc cell lines to ecdysteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Makisterone A: A Technical Guide for Researchers

An In-depth Examination of the Ecdysteroid Hormone: From Chemical Characteristics to Biological Function

This technical guide provides a comprehensive overview of Makisterone A, a significant C28 ecdysteroid involved in the molting process of certain insects. This document is intended for researchers, scientists, and professionals in the fields of entomology, endocrinology, and drug development. It details the chemical and physical properties of this compound, methods for its extraction, its biological role and signaling pathway, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a polyhydroxylated steroid that acts as a natural insect molting hormone.[1] Its chemical identity and key properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 20137-14-8[1][2][3] |

| Molecular Formula | C₂₈H₄₆O₇[3] |

| IUPAC Name | (2β,3β,5β,22R,24R)-2,3,14,20,22,25-Hexahydroxyergost-7-en-6-one |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 494.66 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | 704.4 ± 60.0 °C (Predicted) |

| Solubility | Soluble in DMSO, Ethanol, and Methanol |

Extraction and Isolation

This compound is a naturally occurring phytoecdysteroid found in various plants. The following provides a general methodology for its extraction and purification, primarily based on methods described for its isolation from Taxus cuspidata.

Experimental Protocol: Extraction and Purification

1. Initial Extraction:

-

Solid-Liquid Extraction: Plant material (e.g., needles and twigs of Taxus cuspidata) is macerated and subjected to exhaustive extraction with a solvent mixture, such as methanol:ethanol:water (e.g., in a 30:25:45 v/v/v ratio).

-

Aqueous Extraction: Alternatively, the plant material can be stirred overnight in distilled water. The aqueous extract is then separated from the solid plant material by filtration.

2. Preliminary Purification:

-

Reversed-Phase Adsorption: The aqueous extract is passed through a column packed with a nonpolar stationary phase (e.g., XAD-2 resin). The ecdysteroids are adsorbed onto the resin, while more polar impurities are washed away. The adsorbed compounds are then eluted with a more nonpolar solvent.

-

Solvent Partitioning: The eluate from the previous step is subjected to liquid-liquid extraction. For instance, a partition between chloroform and water can be used to separate compounds based on their polarity.

3. Chromatographic Purification:

-

Dry Column Chromatography: The partially purified extract is loaded onto a dry column of silica gel and eluted with a suitable solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative HPLC on an adsorptive column (e.g., Porasil A) or a reversed-phase column (e.g., C18). The fractions are monitored by UV detection, and those containing this compound are collected.

Below is a workflow diagram illustrating the general steps for the extraction and isolation of this compound.

References

An In-depth Technical Guide on the Mechanism of Action of Makisterone A on Ecdysone Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Makisterone A, a C28 phytoecdysteroid, is a significant insect molting hormone, particularly in certain orders like Hemiptera.[1][2] Its mechanism of action is centered on the activation of the ecdysone receptor (EcR), a ligand-dependent nuclear transcription factor, which forms a heterodimer with the Ultraspiracle protein (USP).[3][4] This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the function of this compound. Quantitative data on its binding affinities and receptor activation are presented, along with detailed protocols for key experimental assays.

Introduction to this compound and the Ecdysone Receptor

This compound is a naturally occurring ecdysteroid found in various plants and is a primary molting hormone in several insect species.[1] Unlike the more common C27 ecdysteroid, 20-hydroxyecdysone (20E), this compound possesses an additional methyl group at the C-24 position. The biological effects of this compound are mediated through the ecdysone receptor (EcR), a member of the nuclear receptor superfamily. The functional receptor is a heterodimer of EcR and the Ultraspiracle protein (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR). Upon ligand binding, the EcR/USP complex undergoes a conformational change, leading to the recruitment of coactivators and the initiation of transcription of target genes that regulate molting, development, and reproduction.

Quantitative Analysis of this compound and Ecdysone Receptor Interaction

The affinity of this compound for the ecdysone receptor has been quantified in several studies, often in comparison to 20-hydroxyecdysone (20E). These studies are crucial for understanding the potency and species-specificity of this compound.

| Receptor Complex | Ligand | Assay Type | Kd (nM) | IC50 (nM) | EC50 (nM) | Relative Affinity/Activity | Reference |

| Nezara viridula EcR/USP (NvE10) | Ponasterone A | Radioligand Binding | 6.8 | - | - | - | |

| Nezara viridula EcR/USP (NvE11) | Ponasterone A | Radioligand Binding | 7.5 | - | - | - | |

| Nezara viridula EcR/USP (NvE10 & NvE11) | This compound | Radioligand Binding | - | - | - | Similar to 20E | |

| Oncopeltus fasciatus | This compound | Bioassay | - | - | - | 10x more active than 20E | |

| Americamysis bahia EcR/USP | Ponasterone A | Radioligand Binding | 2.14 | 1.2 | - | - | |

| Americamysis bahia EcR/USP | 20-hydroxyecdysone | Radioligand Binding | - | 35 | - | - | |

| Chilo suppressalis EcR/USP | Ponasterone A | Radioligand Binding | 1.2 | - | - | - | |

| Plutella xylostella EcR (monomer) | Ponasterone A | Radioligand Binding | 48.8 | - | - | - | |

| Plutella xylostella EcR/USP (dimer) | Ponasterone A | Radioligand Binding | 2.3 | - | - | ~20-fold higher than monomer |

Ecdysone Receptor Signaling Pathway

The binding of this compound to the EcR/USP heterodimer initiates a cascade of gene expression. In the absence of a ligand, the receptor complex can be associated with corepressors, silencing gene expression. Upon this compound binding, a conformational change in the ligand-binding domain (LBD) of EcR leads to the dissociation of corepressors and the recruitment of coactivator proteins. This activated complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, initiating their transcription.

Figure 1. Simplified Ecdysone Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and inhibition constants (IC50) of ligands for the ecdysone receptor.

Protocol:

-

Receptor Preparation: The ligand-binding domains (LBDs) of EcR and USP are expressed, often as fusion proteins (e.g., GST-fusion) in E. coli or insect cells, and purified by affinity chromatography.

-

Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, EDTA, DTT, and protease inhibitors.

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]ponasterone A) is incubated with the purified EcR/USP heterodimer in the presence of varying concentrations of the unlabeled competitor ligand (this compound).

-

Separation: Bound and free radioligand are separated. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal precipitation.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the Kd and IC50 values.

Figure 2. Workflow for a Radioligand Binding Assay.

Reporter Gene Assay

This cell-based assay measures the ability of a ligand to activate the ecdysone receptor and drive the expression of a reporter gene.

Protocol:

-

Cell Culture: Insect or mammalian cells (e.g., HEK293T) are cultured in appropriate media.

-

Transfection: The cells are transiently or stably transfected with three plasmids:

-

An expression vector for EcR.

-

An expression vector for USP.

-

A reporter plasmid containing an ecdysone response element (EcRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Treatment: The transfected cells are treated with varying concentrations of this compound or other test compounds.

-

Lysis and Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The dose-response curve is plotted to determine the EC50 value, which is the concentration of the ligand that produces 50% of the maximal response.

Figure 3. Workflow for a Reporter Gene Assay.

Conclusion

This compound acts as a potent agonist of the ecdysone receptor, initiating a transcriptional cascade that is fundamental to insect development. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the nuanced mechanisms of this compound and to explore its potential in the development of novel, species-specific insecticides. The provided diagrams offer a visual representation of the key pathways and workflows, facilitating a deeper understanding of this critical biological process.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound:a 28-carbon hexahydroxy molting hormone from the embryo of the milkweed bug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 4. The X-ray structure of a hemipteran ecdysone receptor ligand-binding domain: comparison with a lepidopteran ecdysone receptor ligand-binding domain and implications for insecticide design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Purification of Makisterone A using High-Performance Liquid Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Makisterone A is a C28-ecdysteroid, a class of steroid hormones that play a crucial role in insect molting and development.[1][2][3][4] Its structural similarity to other ecdysteroids necessitates robust purification methods to isolate it from complex biological matrices for research and drug development purposes. This document provides detailed application notes and protocols for the purification of this compound using High-Performance Liquid Chromatography (HPLC), with a focus on reversed-phase chromatography. The methodologies described herein are compiled from established techniques for ecdysteroid separation and can be adapted for both analytical and preparative scale purification.

Introduction

Ecdysteroids, including this compound, are polyhydroxylated steroids found in both arthropods and plants (phytoecdysteroids). Their polar nature presents challenges for extraction and purification from natural sources. The isolation of pure this compound is essential for accurate biological activity studies, structure-activity relationship analysis, and its potential development as a pharmacological agent. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of ecdysteroids due to its high resolution and sensitivity. This document outlines a comprehensive workflow from initial extraction to final purification of this compound by HPLC.

Experimental Protocols

Extraction and Preliminary Purification of this compound from Plant Material